6-(pentafluoroethyl)-1,2-dihydropyridin-2-one
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Overview
Description
6-(pentafluoroethyl)-1,2-dihydropyridin-2-one is a chemical compound characterized by the presence of a pyridinone ring substituted with a pentafluoroethyl group
Preparation Methods
The synthesis of 6-(pentafluoroethyl)-1,2-dihydropyridin-2-one typically involves the introduction of the pentafluoroethyl group to the pyridinone ring. One common method involves the reaction of 2-pyridone with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-(pentafluoroethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The pentafluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
6-(pentafluoroethyl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6-(pentafluoroethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethyl group enhances the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
6-(pentafluoroethyl)-1,2-dihydropyridin-2-one can be compared with other fluorinated pyridinone derivatives, such as:
6-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine: Similar in structure but with an amine group instead of a ketone.
2-bromo-6-(1,1,2,2,2-pentafluoroethyl)pyridine: Contains a bromine atom, which can lead to different reactivity and applications.
6-(1,1,2,2,2-pentafluoroethyl)dihydro-2,4(1H,3H)-pyrimidinedione: A pyrimidinedione derivative with similar fluorinated properties.
These comparisons highlight the unique properties of this compound, particularly its stability and reactivity, which make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-6(9,7(10,11)12)4-2-1-3-5(14)13-4/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEDPMIVCSMVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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